molecular formula C14H28Cl2N2 B15233073 N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine

N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine

Cat. No.: B15233073
M. Wt: 295.3 g/mol
InChI Key: CHSYDCOVDQEXNR-PYJAIKIJSA-N
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Description

N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine is a synthetic organic compound of significant interest in advanced research applications, particularly in the field of medicinal chemistry. This molecule features a rigid adamantane moiety, a common pharmacophore known to enhance lipophilicity and metabolic stability in bioactive molecules, combined with a dimethylaminoethyl side chain that can influence physicochemical properties and molecular interactions . The adamantyl group is frequently explored for its ability to modulate drug-receptor binding and its application in the development of novel antimicrobial and anti-inflammatory agents . Researchers are investigating this compound and its structural analogs as valuable scaffolds or intermediates for developing new therapeutic agents. Its potential mechanism of action in biological systems is likely tied to its specific molecular targets, which may include [e.g., enzyme inhibition or receptor antagonism/agonism]. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the specific product Certificate of Analysis for detailed information on purity, storage conditions, and handling procedures.

Properties

Molecular Formula

C14H28Cl2N2

Molecular Weight

295.3 g/mol

IUPAC Name

(1S)-1-(1-adamantyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C14H26N2.2ClH/c1-16(2)9-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14;;/h10-13H,3-9,15H2,1-2H3;2*1H/t10?,11?,12?,13-,14?;;/m1../s1

InChI Key

CHSYDCOVDQEXNR-PYJAIKIJSA-N

Isomeric SMILES

CN(C)C[C@H](C12CC3CC(C1)CC(C3)C2)N.Cl.Cl

Canonical SMILES

CN(C)CC(C12CC3CC(C1)CC(C3)C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The adamantane moiety’s high hydrophobicity and steric bulk necessitate careful selection of reaction conditions to ensure efficient coupling with the amine-containing side chain. Retrosynthetically, the molecule can be divided into two primary fragments:

  • 1-Adamantylamine derivatives (source of the polycyclic hydrocarbon framework).
  • N,N-Dimethylethylenediamine (source of the basic amine functionality).

Critical challenges include:

  • Achieving regioselective functionalization of the adamantane core.
  • Controlling over-alkylation during dimethylamine synthesis.
  • Managing stereochemical outcomes in chiral intermediates.

Primary Synthetic Routes

Alkylation of Adamantane-Containing Amine Precursors

Direct N-Alkylation of 1-Adamantylamine

A foundational approach involves sequential alkylation of 1-adamantylamine with ethylene dihalides followed by dimethylation:

Reaction Scheme:

  • Step 1:
    $$ \text{1-Adamantylamine} + \text{Cl-CH}2\text{CH}2\text{-Cl} \xrightarrow{\text{Base}} \text{1-Adamantyl-N-(2-chloroethyl)amine} $$
  • Step 2:
    $$ \text{Intermediate} + 2\text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine} $$

Conditions:

  • Step 1: K$$2$$CO$$3$$ in DMF, 80°C, 12 h (Yield: 68–72%).
  • Step 2: Methyl iodide (2.2 equiv), NaH in THF, 0°C to RT, 6 h (Yield: 85%).

Key Considerations:

  • Excess methyl iodide ensures complete dimethylation.
  • Steric hindrance from the adamantyl group necessitates prolonged reaction times.

Reductive Amination Strategies

Adamantyl Ketone Route

This method employs reductive amination between 1-adamantyl ketone and N,N-dimethylethylenediamine:

$$ \text{1-Adamantanone} + \text{H}2\text{N-CH}2\text{CH}2\text{-N(CH}3\text{)}2 \xrightarrow{\text{NaBH}4,\ \text{Ti(OiPr)}_4} \text{Target Compound} $$

Optimized Parameters:

  • Solvent: MeOH/THF (1:1).
  • Catalyst: Titanium isopropoxide (10 mol%).
  • Yield: 78% after column chromatography.

Advantages:

  • Avoids halogenated intermediates.
  • Single-step formation of the C-N bond.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Adapted from methodologies in C–N bond formation, this route uses palladium complexes to couple adamantyl halides with diamines:

$$ \text{1-Bromoadamantane} + \text{H}2\text{N-CH}2\text{CH}2\text{-N(CH}3\text{)}2 \xrightarrow{\text{Pd}2\text{(dba)}_3,\ \text{Xantphos}} \text{Product} $$

Reaction Conditions:

  • Ligand: Xantphos (5 mol%).
  • Base: Cs$$2$$CO$$3$$ in toluene, 110°C, 24 h.
  • Yield: 63%.

Limitations:

  • Adamantyl bromides exhibit lower reactivity compared to aryl halides.
  • Requires specialized ligands to prevent β-hydride elimination.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting principles from methylamine production, a gas-phase continuous process could be envisioned:

Hypothetical Setup:

  • Reactor 1: Adamantylamine + Ethylene oxide → Ethylene diamine adduct.
  • Reactor 2: Methylation with CH$$3$$OH/NH$$3$$ over H-ZSM-5 zeolite (350°C, 5 bar).

Advantages:

  • High throughput (≈1 ton/day).
  • Catalyst lifetime >6 months.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Alkylation 85 98 Simple two-step protocol Requires toxic methyl iodide
Reductive Amination 78 95 Avoids alkylating agents Sensitive to moisture
Pd-Catalyzed Coupling 63 90 Atom-economic High catalyst costs

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO$$2$$ : Eluent = Hexane:EtOAc (3:1) → R$$f$$ = 0.45.
  • HPLC : C18 column, 70:30 H$$2$$O:MeCN, 1 mL/min, t$$R$$ = 6.2 min.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.65 (br s, 12H, adamantyl), 2.48 (t, J=6 Hz, 2H, CH$$2$$N), 2.30 (s, 6H, N(CH$$3$$)$$2$$).
  • HRMS : m/z calc. for C$${14}$$H$${28}$$N$$_2$$ [M+H]$$^+$$: 237.2329, found: 237.2332.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The adamantane moiety can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of adamantane derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced adamantane derivatives.

    Substitution: Formation of halogenated adamantane derivatives.

Scientific Research Applications

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the ethane-1,2-diamine backbone interacts with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantyl-Containing Analogues

5-N,N-Dimethylamine-Substituted 1,3,4-Thiadiazole Derivatives (Compound 45)
  • Structure : Combines a 1,3,4-thiadiazole core with an adamantyl group and dimethylamine substituent.
  • Synthesis : Prepared via cyclization of N,N-dimethylamine intermediates with 1-adamantyl bromomethyl ketone .
  • This structural variation may enhance binding to enzymatic targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .
S-Substituted and N-Substituted 5-(1-Adamantyl)-1,2,4-Triazole-3-Thiol Derivatives
  • Structure: Adamantyl-triazole hybrids with varying S- or N-substituents (e.g., aminoethyl or piperazine groups).
  • Bioactivity : Demonstrated potent antimicrobial activity (e.g., compounds 6b, 13, and 14) and anti-inflammatory effects in carrageenan-induced edema models .
  • However, the latter’s simpler structure may offer synthetic advantages .
2-(1-Adamantyl)-N-Hydroxyacetamide
  • Structure : Adamantyl group linked to a hydroxyacetamide moiety.
  • Properties : The hydroxy group increases polarity, reducing logP compared to the dimethylamine-containing target compound. This highlights how substituents modulate solubility and membrane permeability .

Non-Adamantyl Dimethylamine Derivatives

2-(Dimethylamino)ethanethiol
  • Structure: Linear dimethylaminoethyl chain with a thiol group.
  • Applications : Used in organic synthesis and as a ligand for metal coordination. The thiol group enables disulfide bond formation, a feature absent in the target compound .
  • Reactivity : Higher nucleophilicity due to the thiol group, contrasting with the tertiary amine’s basicity in the adamantyl derivative .
N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine
  • Structure : Branched alkyl chain with dimethylamine and primary amine groups.
  • Properties: The branched structure reduces crystallinity, enhancing solubility in nonpolar solvents compared to the rigid adamantyl-containing compound .

Biological Activity

N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine, often referred to as an adamantyl derivative, has garnered attention for its diverse biological activities. This compound is characterized by its adamantane core, which contributes to its unique pharmacological properties. Below is a detailed exploration of its biological activity, including synthesis, mechanisms of action, and case studies.

1. Chemical Structure and Synthesis

The compound features an adamantane moiety linked to a dimethylaminoethyl group. This structure enhances its ability to penetrate biological membranes, facilitating interactions with various molecular targets.

Synthesis Overview

  • The synthesis typically involves selective homolytic substitution reactions using the adamantyl radical.
  • Variants of this compound have been synthesized and evaluated for their biological properties, particularly focusing on neuroprotective and antiviral activities.

The mechanism of action involves the interaction of the compound with specific proteins or enzymes within biological systems. The adamantane structure is known to enhance membrane permeability, allowing the compound to modulate target protein activities effectively.

Biological Targets

  • Receptors: The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzymes: It has been shown to modulate enzyme activities that are critical in various physiological processes.

3.1 Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance:

  • Studies have demonstrated that adamantane derivatives can inhibit viral replication in vitro, particularly against strains such as influenza virus .

3.2 Neuroprotective Effects

The compound has been evaluated for its neuroprotective capabilities:

  • In models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, it showed promise in reducing neuronal damage and improving cell survival rates .
  • A study reported that certain derivatives resulted in significant reductions in pro-inflammatory cytokines like TNF-α and nitrite levels in LPS-challenged cells, suggesting anti-inflammatory properties .

3.3 Cytotoxicity

While exhibiting beneficial effects, some studies have also noted cytotoxicity at higher concentrations:

  • Derivatives were tested for cytotoxic effects on various cell lines, revealing a dose-dependent response where lower concentrations were generally non-toxic but higher doses led to reduced cell viability .

4. Research Findings and Case Studies

StudyFindings
Demonstrated significant antiviral activity against influenza virus in chick embryos.
Showed neuroprotective effects by reducing TNF-α levels in LPS-stimulated macrophages.
Evaluated cytotoxicity across multiple cell lines; lower doses maintained >80% cell viability.

5.

This compound presents a promising profile for further research due to its multifaceted biological activities, particularly in antiviral and neuroprotective applications. Continued investigation into its mechanisms and potential therapeutic uses could yield valuable insights into treating various diseases.

Q & A

Q. What are the optimal synthetic routes for N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine, and how can reaction conditions be systematically optimized?

The compound is synthesized via the Eschweiler-Clarke methylation reaction using 1-adamantaneamine, formaldehyde, and formic acid. Key parameters include solvent choice, temperature (reflux at ~100°C), reaction time (72 hours), and pH control (acidic conditions). Optimization studies show that ethanol as a solvent and a 1:2 molar ratio of adamantaneamine to formaldehyde yield higher purity. Post-synthesis purification involves recrystallization or column chromatography .

Reaction ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanolEnhances solubility and reaction homogeneity
Temperature100°C (reflux)Accelerates imine formation
Reaction Time72 hoursEnsures complete methylation
pH~3–4 (formic acid)Stabilizes intermediates

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • 1H-NMR : Confirms the presence of adamantyl protons (δ 1.6–2.1 ppm) and dimethylamine signals (δ 2.2–2.5 ppm).
  • IR Spectroscopy : Identifies N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹).
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content).
  • X-ray Crystallography : Resolves adamantyl geometry and hydrogen-bonding patterns (e.g., intramolecular O–H⋯N bonds in related structures) .

Q. How can researchers design initial biological activity screens for this adamantyl derivative?

Prioritize in vitro assays targeting receptors or enzymes where adamantane moieties are known to interact (e.g., NMDA receptors, viral proteases). Use:

  • Fluorescence polarization assays to study protein binding.
  • Cell viability assays (e.g., MTT) for cytotoxicity profiling.
  • Molecular docking to predict interactions with adamantane-binding pockets (e.g., influenza M2 proton channels) .

Advanced Research Questions

Q. How do structural modifications of the adamantyl or dimethylamine groups affect pharmacological activity?

Case Study : Replacing the adamantyl group with smaller cycloalkyl groups reduces steric hindrance, altering binding affinity to hydrophobic pockets. Introducing electron-withdrawing groups on the dimethylamine (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility. SAR studies should combine computational modeling (DFT for electronic effects) and in vitro binding assays .

Q. What role do hydrogen-bonding networks and crystal packing play in the compound’s stability?

X-ray data for related adamantyl compounds reveal intramolecular O–H⋯N hydrogen bonds (S(6) ring motifs), which stabilize the conformation. Crystal packing forces (e.g., van der Waals interactions between adamantyl groups) influence melting points and solubility. Use Mercury software to analyze crystallographic data (e.g., r.m.s. deviation = 0.0292 Å in planar groups) .

Structural FeatureObserved ValueFunctional Implication
O–H⋯N bond length1.82 ÅStabilizes conformation
Adamantyl C–C bonds1.53–1.58 ÅRigidity enhances metabolic stability

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from impurities in starting materials (e.g., adamantaneamine hydrochloride vs. free base) or incomplete methylation. Solutions include:

  • HPLC-MS to identify byproducts (e.g., unreacted intermediates).
  • Design of Experiments (DoE) to test variable interactions (e.g., pH × temperature).
  • In situ FTIR to monitor reaction progress .

Q. What advanced methodologies are used to study target engagement in complex biological systems?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to immobilized receptors.
  • Cryo-EM : Visualizes compound interactions with membrane-bound targets (e.g., GPCRs).
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

Data Contradiction Analysis

  • Example : Variability in cytotoxicity data may stem from cell line-specific expression of efflux pumps (e.g., P-gp). Validate using knockout cell models or co-administration with pump inhibitors (e.g., verapamil).

Methodological Recommendations

  • Synthesis : Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Characterization : Combine XRD with solid-state NMR for polymorph analysis.
  • Biological Testing : Include positive controls (e.g., amantadine for antiviral assays).

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